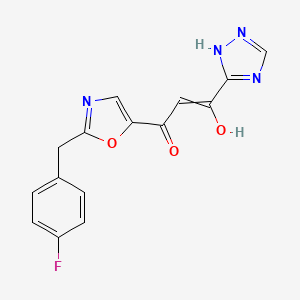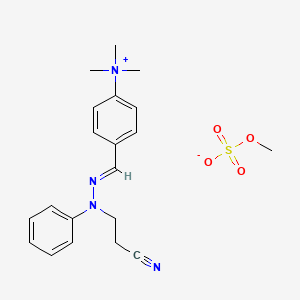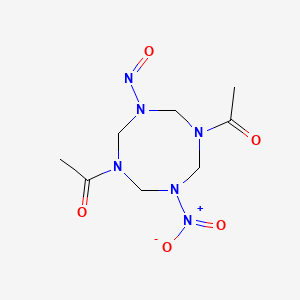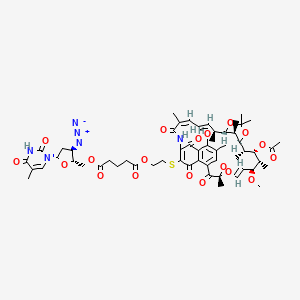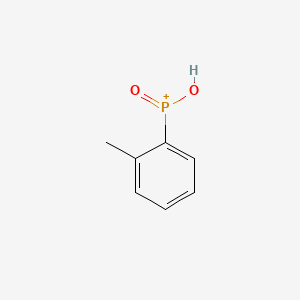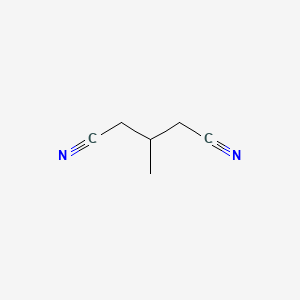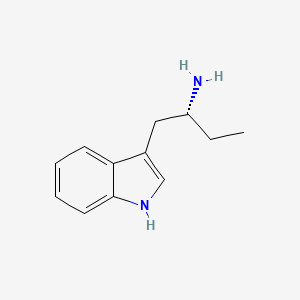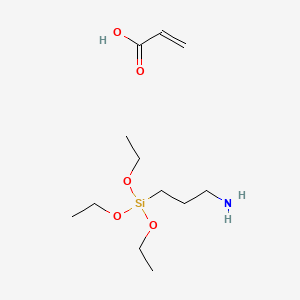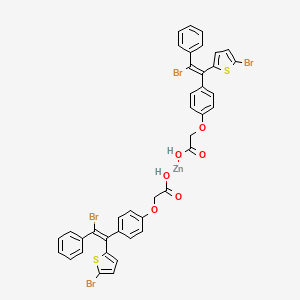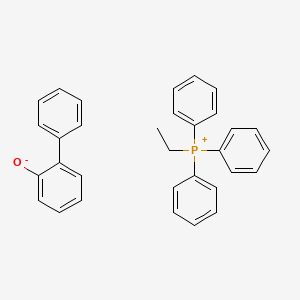
ethyl(triphenyl)phosphanium;2-phenylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(triphenyl)phosphanium;2-phenylphenolate is a chemical compound with the molecular formula C32H29OP. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is a salt formed from ethyl(triphenyl)phosphanium and 2-phenylphenolate, and it has a molecular weight of 460.54600 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(triphenyl)phosphanium;2-phenylphenolate typically involves the reaction of ethyltriphenylphosphonium bromide with 2-phenylphenol. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl(triphenyl)phosphanium;2-phenylphenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenolate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of ethyl(triphenyl)phosphanium derivatives.
Substitution: Formation of substituted phenolate compounds.
Scientific Research Applications
Ethyl(triphenyl)phosphanium;2-phenylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of ethyl(triphenyl)phosphanium;2-phenylphenolate involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired chemical or biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyltriphenylphosphonium bromide: A similar compound used as a phase transfer catalyst and in organic synthesis.
Triphenylphosphine: A widely used reagent in organic synthesis and as a ligand for transition metal complexes.
Uniqueness
Ethyl(triphenyl)phosphanium;2-phenylphenolate is unique due to its specific combination of ethyl(triphenyl)phosphanium and 2-phenylphenolate, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
93840-98-3 |
|---|---|
Molecular Formula |
C32H29OP |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl(triphenyl)phosphanium;2-phenylphenolate |
InChI |
InChI=1S/C20H20P.C12H10O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h3-17H,2H2,1H3;1-9,13H/q+1;/p-1 |
InChI Key |
HZZUUFNTNJULAN-UHFFFAOYSA-M |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C2=CC=CC=C2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



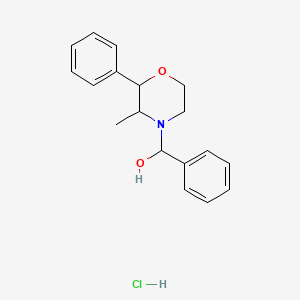

![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)
